Deacetylnimbin

Übersicht

Beschreibung

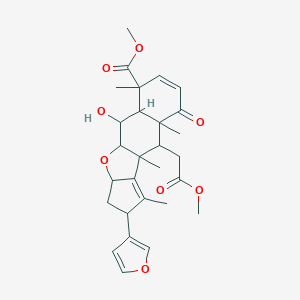

Deacetylnimbin ist eine Limonoide-Verbindung, die aus dem Neembaum (Azadirachta indica) isoliert wurde. Es ist ein Derivat von Nimbin, bei dem die Acetyloxygruppe an Position 6 durch eine Hydroxygruppe ersetzt wird . This compound ist bekannt für seine vielfältigen biologischen Aktivitäten, darunter antifedante, insektenwachstumsregulierende und antimykotische Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Deacetylnimbin has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for synthesizing other limonoid compounds.

Biology: Studied for its antifeedant and insect growth-regulating properties.

Medicine: Investigated for its potential anticancer, antiviral, and antibacterial activities.

Industry: Utilized in the development of eco-friendly pesticides and agrochemicals.

Wirkmechanismus

Target of Action

Deacetylnimbin, also known as 6-Deacetylnimbin, is a limonoid isolated from the neem tree, Azadirachta indica . It primarily targets insects such as Spodoptera litura, Pericallia ricini, and Oxya fuscovittata . It acts as an insect growth regulator and antifeedant , deterring feeding and causing delays in molting, leading to larval and pupal mortalities .

Mode of Action

This compound interacts with its targets by inhibiting their feeding and growth . It causes delays in molting by increasing the larval duration, leading to larval and pupal mortalities . The compound also decreases pupal weights in the targeted insects .

Biochemical Pathways

It is known that the compound is a limonoid, a class of highly oxygenated terpenoids . Limonoids are known to interfere with insect growth and development, suggesting that this compound may affect similar pathways .

Pharmacokinetics

It is known that the compound is a plant metabolite , suggesting that it may be metabolized and excreted by the plant itself.

Result of Action

The primary result of this compound’s action is the inhibition of insect growth and feeding . This leads to increased larval duration, larval and pupal mortalities, and decreased pupal weights . These effects can significantly impact the survival and reproduction of the targeted insects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s insecticidal activity may vary depending on the insect species and their specific physiological and biochemical characteristics . Additionally, environmental conditions such as temperature and humidity could potentially affect the stability and efficacy of the compound . .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Deacetylnimbin kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die Neembauextrakte beinhalten. Das primäre Verfahren beinhaltet die Isolierung von Nimbin aus Neemöl, gefolgt von einer Deacetylierung zur Herstellung von this compound . Der Prozess umfasst typischerweise:

Isolierung von Nimbin: Nimbin wird aus Neemöl unter Verwendung präparativer Hochleistungsflüssigkeitschromatographie (HPLC) isoliert.

Deacetylierung: Das isolierte Nimbin wird einer Deacetylierung unterzogen, bei der die Acetyloxygruppe durch eine Hydroxygruppe ersetzt wird.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die großtechnische Extraktion von Neemöl, gefolgt von Reinigungs- und chemischen Modifizierungsprozessen. Der Einsatz fortschrittlicher chromatographischer Verfahren stellt die Reinheit und den Ertrag von this compound sicher .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Deacetylnimbin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound modifizieren.

Substitution: Substitutionsreaktionen können bestimmte funktionelle Gruppen durch andere ersetzen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit this compound verwendet werden, sind:

Oxidationsmittel: Wie Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktionsmittel: Wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4).

Substitutionsmittel: Verschiedene organische und anorganische Reagenzien, abhängig von der gewünschten Substitution.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils über einzigartige biologische Aktivitäten verfügen .

Wissenschaftliche Forschungsanwendungen

This compound hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Vorläufer für die Synthese anderer Limonoide-Verbindungen verwendet.

Biologie: Wird auf seine antifedanten und insektenwachstumsregulierenden Eigenschaften untersucht.

Medizin: Wird auf sein potenzielles Antitumor-, Antiviral- und Antibakteriell-Potenzial untersucht.

Industrie: Wird bei der Entwicklung umweltfreundlicher Pestizide und Agrochemikalien eingesetzt.

Wirkmechanismus

This compound übt seine Wirkung durch verschiedene molekulare Ziele und Signalwege aus:

Antifedante Aktivität: Es hemmt die Nahrungsaufnahme von Insekten, indem es ihre Verdauungsprozesse stört.

Insektenwachstumsregulation: Es stört den Häutungsprozess bei Insekten, was zu einer längeren Larvenphase und Mortalität führt.

Antifungal Aktivität: Es hemmt das Wachstum von Pilzen, indem es ihre Zellwandsynthese stört.

Vergleich Mit ähnlichen Verbindungen

Deacetylnimbin ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner spezifischen biologischen Aktivitäten einzigartig. Zu den ähnlichen Verbindungen gehören:

Nimbin: Die Stammverbindung mit einer Acetyloxygruppe an Position 6.

Azadiradione: Ein weiteres Limonoide mit ähnlichen insektiziden Eigenschaften.

Salannin: Bekannt für seine antifedanten und insektenwachstumsregulierenden Aktivitäten.

Epoxyazadiradione: Zeigt antimykotische und insektizide Eigenschaften.

This compound zeichnet sich durch seine spezifische molekulare Struktur und die einzigartige Kombination von biologischen Aktivitäten aus, die es zeigt .

Eigenschaften

IUPAC Name |

methyl 13-(furan-3-yl)-2-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-diene-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O8/c1-14-16(15-8-10-35-13-15)11-17-21(14)28(4)18(12-20(30)33-5)27(3)19(29)7-9-26(2,25(32)34-6)23(27)22(31)24(28)36-17/h7-10,13,16-18,22-24,31H,11-12H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBHKOAPXBDFPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4O)C(C=CC5=O)(C)C(=O)OC)C)CC(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00940038 | |

| Record name | Methyl 2-(furan-3-yl)-5-hydroxy-10-(2-methoxy-2-oxoethyl)-1,6,9a,10a-tetramethyl-9-oxo-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-2H-cyclopenta[b]naphtho[2,3-d]furan-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18609-16-0 | |

| Record name | Nimbic acid, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018609160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-(furan-3-yl)-5-hydroxy-10-(2-methoxy-2-oxoethyl)-1,6,9a,10a-tetramethyl-9-oxo-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-2H-cyclopenta[b]naphtho[2,3-d]furan-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

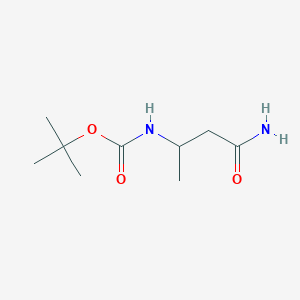

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,6S)-1-methyl-6-propan-2-yl-3,6-dihydro-2H-pyridin-2-yl]methanol](/img/structure/B119092.png)

![3-Methyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one](/img/structure/B119121.png)